molecular formula C15H14BrN3S B610739 N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide CAS No. 70375-43-8

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

Cat. No.: B610739
CAS No.: 70375-43-8
M. Wt: 348.26
InChI Key: YJYGOWVFDGULLL-YFKNTREVSA-N
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Description

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide, also known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine hydrobromide, is a novel thiadiazole compound. It has been identified as an inhibitor of both agonist and antagonist binding to a number of G protein-coupled receptors (GPCRs). These receptors play a central role in the recognition and signal transduction of hormones and neurotransmitters, mediating responses to various sensory stimuli such as vision, smell, and pain .

Scientific Research Applications

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is widely used in scientific research, particularly in studies involving GPCR-mediated cell signaling. It has been shown to inhibit the binding of both agonists and antagonists to GPCRs, making it a valuable tool for investigating the function and regulation of these receptors . The compound is used in various fields, including chemistry, biology, and medicine, to study the mechanisms of receptor activation and inhibition. Its ability to selectively and reversibly regulate GPCR function has significant implications for drug discovery and development .

Mechanism of Action

SCH-202676 hydrobromide inhibits radioligand binding to a number of structurally-distinct, heterologously-expressed GPCRs . It does not inhibit binding of the radioligand to the epidermal growth factor receptor, a receptor tyrosine kinase that is not G protein coupled . SCH-202676 hydrobromide had no direct effect on G protein activity, and its inhibitory effects were reversible .

Safety and Hazards

SCH-202676 hydrobromide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Preparation Methods

The compound is typically supplied as a yellow solid with a purity of 98% by HPLC and a melting point of 240.0-240.8 °C . It is soluble in DMSO (40 mg/ml) but insoluble in water . Industrial production methods for this compound are not widely documented, but it is generally prepared in research laboratories under controlled conditions.

Properties

IUPAC Name

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYGOWVFDGULLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017393
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265980-25-4
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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